REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH:12]2C(=O)OC(C)(C)[O:14][C:13]2=[O:21])([CH3:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1.CN(C=O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:11])([CH3:10])[CH2:12][C:13]([OH:21])=[O:14])[CH:6]=[CH:7][CH:8]=1
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Name
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5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Quantity
|
0.313 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C(C)(C)C1C(OC(OC1=O)(C)C)=O
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
stirred for four hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (2×50 mL)
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Type
|
WASH
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Details
|
The combined organic layers were then washed with 1N lithium chloride solution (1×20 mL) and brine (1×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.247 g | |
YIELD: PERCENTYIELD | 111% | |
YIELD: CALCULATEDPERCENTYIELD | 107.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |